molecular formula C23H22N4O2 B11644259 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11644259
M. Wt: 386.4 g/mol
InChI Key: FIXQVAGYQWHULC-UHFFFAOYSA-N
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Description

The compound 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile belongs to the pyranopyrazole family, a class of fused heterocycles known for diverse pharmacological activities, including enzyme inhibition, antioxidant properties, and antimicrobial effects . Its structure features:

  • A pyrano[2,3-c]pyrazole core with a 6-amino group.
  • A 2-(benzyloxy)phenyl substituent at position 2.
  • A propyl chain at position 2.
  • A nitrile group at position 3.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-amino-4-(2-phenylmethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O2/c1-2-8-18-21-20(17(13-24)22(25)29-23(21)27-26-18)16-11-6-7-12-19(16)28-14-15-9-4-3-5-10-15/h3-7,9-12,20H,2,8,14,25H2,1H3,(H,26,27)

InChI Key

FIXQVAGYQWHULC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method involves the one-pot, four-component reaction of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This reaction is catalyzed by choline chloride-based thiourea, which provides a highly efficient and eco-friendly synthesis route .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves multi-step reactions that typically include the formation of a pyrazole ring and subsequent modifications to introduce various functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities that are of significant interest in pharmacological research:

Antioxidant Activity

Research indicates that pyrazole derivatives, including this compound, possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that derivatives with similar structures demonstrate significant radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been well-documented. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, pyrazole derivatives have been explored for their anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the applications of pyrazole derivatives similar to this compound:

StudyObjectiveFindings
Synthesis and Evaluation of Pyrazoles To synthesize new pyrazole derivatives and evaluate their biological activities.Several synthesized compounds exhibited high antioxidant activity and moderate cytotoxicity against RKO colorectal carcinoma cells.
Novel Heterocyclic Chalcones To develop chalcone derivatives from pyrazole-based structures.The study found that certain chalcone derivatives showed promising anticancer activity and good yields during synthesis.
Bioassay of Substituted Pyrazolines To assess the antibacterial properties of pyrazoline derivatives.Some derivatives demonstrated effective antibacterial activity against Gram-positive strains, indicating potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . For example, it has been shown to block the cell cycle through a p53-independent pathway, leading to anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyranopyrazole derivatives include substitutions at positions 3 (alkyl groups) and 4 (aryl/heteroaryl groups). Below is a comparative analysis:

Compound Name Substituents (Position 3) Substituents (Position 4) Key Properties/Applications Reference
Target Compound: 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile Propyl 2-(Benzyloxy)phenyl N/A (hypothetical applications inferred) -
6-Amino-4-(2-(benzyloxy)-5-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Methyl 2-(Benzyloxy)-5-methoxyphenyl PDE2 inhibitor; purity 99.91%, yield 44%
6-Amino-4-(5-(difluoromethoxy)-2-((4-(trifluoromethyl)benzyl)oxy)phenyl)-3-methyl-... Methyl Difluoromethoxy/trifluoromethyl groups PDE2 inhibitor; purity 99.87%, yield 47%
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Methyl 4-Chlorophenyl Synthon for heterocycles; antimicrobial activity
6-Amino-4-(anthracen-9-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Methyl Anthracen-9-yl N/A (structural novelty)
PREX-in1 (6-amino-4-[5-(4-chlorophenyl)-2-furyl]-3-(4-methoxyphenyl)-...) 4-Methoxyphenyl 5-(4-Chlorophenyl)-2-furyl P-Rex inhibitor; studied for binding specificity

Key Observations:

  • Position 4 (Aryl Groups): Electron-withdrawing groups (e.g., trifluoromethyl ) enhance enzyme inhibition (e.g., PDE2), while bulky substituents like anthracenyl may limit bioavailability.
  • Biological Activity: Trifluoromethyl and difluoromethoxy groups in PDE2 inhibitors improve binding affinity , while chlorophenyl derivatives serve as antimicrobial synthons .

Physical and Spectral Properties

Melting Points and Spectral Data:

  • Propyl analogs (e.g., 3-propyl-1-phenyl derivatives): Higher melting points due to increased hydrophobicity.
  • Spectral Signatures: IR: Nitrile stretch ~2187–2189 cm⁻¹; NH₂ bands ~3351–3613 cm⁻¹ . NMR: Pyranopyrazole protons appear at δ 57.28–69.02 (13C), aromatic protons at δ 6.65–8.84 (1H) .

Biological Activity

The compound 6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and documented therapeutic effects.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, and it contains a pyrano[2,3-c]pyrazole core which is known for various biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrano and pyrazole rings through condensation reactions. Recent advancements have reported efficient synthetic routes that utilize environmentally friendly conditions, such as one-pot synthesis in aqueous media .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds within the pyrano[2,3-c]pyrazole class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. Notably, compounds with similar structures have demonstrated the ability to inhibit AKT signaling pathways, which are crucial in glioma malignancy and other cancers .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrano[2,3-c]pyrazoles has been documented in multiple studies. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity may be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Pyrano[2,3-c]pyrazoles have also been explored for their antimicrobial activity against various pathogens. The presence of functional groups in this compound enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the structure can significantly influence its potency and selectivity:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases anticancer activity against specific cell lines
Alteration of substituents on the phenyl ringModulates anti-inflammatory properties
Variation in alkyl chain lengthAffects solubility and bioavailability

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of related compounds on glioblastoma cell lines, it was found that modifications similar to those in this compound led to significant inhibition of cell proliferation and induced apoptosis in cancer cells while sparing normal cells from cytotoxic effects .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory mechanisms revealed that compounds with similar structures could downregulate NF-kB signaling pathways and reduce the expression of inflammatory mediators in vitro. This suggests a potential therapeutic application for inflammatory diseases .

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